5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is C24H17ClN2O2S, and it has a molecular weight of approximately 451.9 g/mol. This compound belongs to a class of heterocyclic compounds that may exhibit significant pharmacological properties.
The compound is cataloged under various databases, with the CAS number 902294-33-1. It is classified as a thiazole derivative due to the presence of a thiazole ring in its structure, which is common among compounds with biological activity. The compound's classification highlights its potential applications in medicinal chemistry and drug development.
The synthesis of 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can involve multiple synthetic pathways. A general method may include:
These steps require careful control of reaction conditions to optimize yields and purity.
The molecular structure of 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione features:
The compound's SMILES notation is Cc1ccc(Cl)cc1N1C(=O)C2Sc3ccccc3C2=[N+](Cc2ccccc2F)C1=O, indicating its complex connectivity.
The chemical behavior of this compound can be influenced by its functional groups:
Understanding these reactions is crucial for developing derivatives that may exhibit enhanced efficacy or reduced toxicity.
The mechanism of action for 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione likely involves interactions with specific biological targets:
Further studies are needed to elucidate these mechanisms fully.
The physical properties of 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione include:
Chemical properties may include:
These properties are essential for determining the compound's behavior in biological systems.
This compound has potential applications in various scientific fields:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2